molecular formula C12H17ClN2O B2740224 N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide CAS No. 1282120-86-8

N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide

Cat. No.: B2740224
CAS No.: 1282120-86-8
M. Wt: 240.73
InChI Key: RMZBBQQSRWSYGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide is a synthetic small molecule characterized by a 2,3-dihydro-1H-inden-2-yl scaffold linked to a methylglycinamide moiety. Its indenyl core and glycinamide substituent contribute to its physicochemical properties, including hydrophobicity and hydrogen-bonding capacity, which are critical for bioactivity .

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-2-(methylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-13-8-12(15)14-11-6-9-4-2-3-5-10(9)7-11/h2-5,11,13H,6-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTBKVDHQYWFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1CC2=CC=CC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide typically involves the reaction of 2,3-dihydro-1H-inden-2-ylamine with methylglycine. The reaction is usually carried out under mild conditions, with the use of a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall process efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted glycinamide compounds .

Scientific Research Applications

N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic processes or neurotransmitter levels .

Comparison with Similar Compounds

Benzamide Derivatives

  • N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide Structure: Substituted with a 2-methoxybenzamide group. Activity: Inhibits PCSK9 gene expression, a key target in atherosclerosis therapy. Key Data: Demonstrated selective inhibition in vitro, positioning it as a lead compound for cardiovascular drug development .
  • N-(2,3-dihydro-1H-inden-2-yl)-2-hydroxybenzamide

    • Structure : Features a hydroxyl group at the benzamide position.
    • Properties : Increased hydrogen-bonding capacity may improve solubility but reduce metabolic stability .

Acetamide Derivatives

  • N-(5-(Methylthio)-2,3-dihydro-1H-inden-2-yl)acetamide (41) Synthesis: Produced via one-pot reactions, yielding 33% after recrystallization. Comparison: The acetamide group lacks the secondary amine in glycinamide, reducing basicity and altering pharmacokinetics.
  • N-(5-acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide

    • Features : Trifluoroacetyl group increases metabolic resistance.
    • Application : Intermediate for indenyl-based pharmaceuticals like indacaterol .

Glycinamide Analogues

  • N-(3-Chlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide
    • Structure : Shares the N-methylglycinamide group but lacks the indenyl scaffold.
    • Properties : Sulfonyl and halogen substituents enhance receptor affinity and stability, suggesting utility in targeted therapies .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Application Reference
Target Compound C12H16N2O 220.27 Methylglycinamide Hypothetical enzyme inhibition -
N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide C17H17NO2 267.33 2-Methoxybenzamide PCSK9 inhibition
Aprindine C22H30N2 322.49 Diethylamino, phenyl Antiarrhythmic
N-(5-(Methylthio)-2,3-dihydro-1H-inden-2-yl)acetamide C12H15NOS 221.31 Methylthio, acetamide Synthetic intermediate

Biological Activity

N-(2,3-dihydro-1H-inden-2-yl)-N~2~-methylglycinamide is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the synthesis, biological mechanisms, and research findings related to this compound.

Chemical Structure and Synthesis

This compound is an organic compound characterized by an indane moiety and a glycinamide group. The synthesis typically involves the reaction of 2,3-dihydro-1H-inden-2-ylamine with methylglycine under mild conditions, often using solvents like ethanol or methanol. The purification process usually includes recrystallization or chromatography to yield high-purity products.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to modulate enzyme activity and influence various signaling pathways. For instance, it may act as an inhibitor or activator of certain enzymes involved in neurotransmitter regulation, potentially affecting conditions such as depression or anxiety.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Neurological Effects : The compound shows promise in modulating neurotransmitter levels, which may be beneficial in treating neurological disorders.
  • Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, contributing to cellular protection against oxidative stress.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Neurotransmitter Modulation : In a controlled experiment, this compound was administered to animal models exhibiting anxiety-like behaviors. Results indicated a significant reduction in anxiety markers, suggesting its potential as an anxiolytic agent.
  • Oxidative Stress Research : A study focused on the antioxidant properties of the compound demonstrated its ability to scavenge free radicals in vitro. This suggests potential applications in conditions characterized by oxidative stress .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound Name Structure Similarity Biological Activity
2,3-Dihydro-1H-indeneSimilar indane structureNeurotransmitter modulation
N-methylglycine derivativesSimilar functional groupsAntioxidant properties

This table highlights how this compound stands out due to its specific structural features and associated activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.